1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole
Overview
Description
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole is a complex organic compound that features a unique combination of benzodioxole, thiazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole typically involves multi-step organic reactions. The starting materials often include 6-bromo-1,3-benzodioxole and 1,3-thiazole derivatives. The synthesis may proceed through the following steps:
Bromination: 1,3-benzodioxole is brominated to form 6-bromo-1,3-benzodioxole.
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly against prostate, pancreatic, and leukemia cell lines.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole involves its interaction with cellular targets such as tubulin. The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
Uniqueness
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole is unique due to its combined structural features of benzodioxole, thiazole, and benzimidazole. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]benzimidazol-2-yl]-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c19-12-6-16-15(23-10-24-16)5-11(12)8-22-14-4-2-1-3-13(14)21-18(22)17-7-20-9-25-17/h1-7,9H,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGCBPOXGKYDPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C4=CC=CC=C4N=C3C5=CN=CS5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.